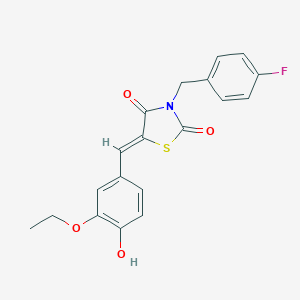
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as EF24, is a synthetic compound derived from curcumin, which is a natural polyphenol found in turmeric. EF24 has attracted significant attention from researchers due to its potential therapeutic properties and its ability to target multiple signaling pathways in cancer cells.
Mecanismo De Acción
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-cancer effects through multiple signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties. In addition, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its ability to target multiple signaling pathways in cancer cells, making it a potentially effective therapeutic agent for various types of cancer. Additionally, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has a low toxicity profile, which may reduce the risk of adverse effects in patients. However, one limitation of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, more studies are needed to investigate the potential of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents. Further research is also needed to explore the mechanisms underlying the anti-inflammatory and antioxidant effects of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, which may have implications for the treatment of other diseases.
Métodos De Síntesis
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of curcumin with ethyl bromoacetate in the presence of potassium carbonate and acetonitrile to form ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. This intermediate is then reacted with 4-fluorobenzylamine and mercaptoacetic acid to form (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The overall yield of the synthesis process is approximately 10%.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H16FNO4S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-16-9-13(5-8-15(16)22)10-17-18(23)21(19(24)26-17)11-12-3-6-14(20)7-4-12/h3-10,22H,2,11H2,1H3/b17-10- |
Clave InChI |
UBDYBMASLMDBDV-YVLHZVERSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
![N'-(3-methoxy-4-propoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302062.png)
![N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302063.png)
![N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302065.png)
![N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302067.png)
![N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
![N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302071.png)
![N'-(2-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302073.png)
![N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302074.png)
![N'-[(1-allyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302075.png)
![2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
![4-[2-(Naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302077.png)
![N'-(3-bromo-4-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302078.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)